![molecular formula C7H14ClN B1268012 Bicyclo[2.2.1]heptan-2-amine hydrochloride CAS No. 65481-69-8](/img/structure/B1268012.png)
Bicyclo[2.2.1]heptan-2-amine hydrochloride
Overview
Description
“Bicyclo[2.2.1]heptan-2-amine hydrochloride” is a chemical compound with the CAS Number: 14370-45-7 . It has a molecular weight of 147.65 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The IUPAC name for this compound is “bicyclo [2.2.1]hept-2-ylamine hydrochloride” and its Inchi Code is "1S/C7H13N.ClH/c8-7-4-5-1-2-6 (7)3-5;/h5-7H,1-4,8H2;1H" . This suggests that the compound has a bicyclic structure with a seven-membered ring.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 147.65 .Scientific Research Applications
Photochemical Synthesis Applications
- Building Blocks for Medicinal Chemistry : Bicyclo[2.2.1]heptan-2-amine derivatives are valuable as building blocks in medicinal chemistry. An example is the transformation of bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines through photochemical cycloaddition, offering complex, sp³-rich primary amine building blocks (Harmata et al., 2021).
Synthesis of Carbocyclic Nucleoside Analogues
- Anticancer Activity : Bicyclo[2.2.1]heptan-2-amine is utilized in synthesizing new adenine- and 6-substituted adenine conformationally constrained carbocyclic nucleoside analogues, exhibiting potential for anticancer applications (Tănase et al., 2014).
Synthesis of Bridgehead Substituted Compounds
- Radical Cyclization for Functionalized Compounds : The synthesis of bicyclo[2.2.1]heptanes with functionality at each bridgehead is achieved by radical cyclization, leading to bridgehead amines. This process is significant for creating compounds with specific structural and functional attributes (Della & Knill, 1994).
Structural Analysis and Molecular Properties
- Crystal and Molecular Structure Studies : Bicyclo[2.2.1]heptan-2-amine derivatives are studied for their crystal and molecular structures, providing insights into their chemical properties and potential applications in various fields, including pharmaceuticals (Glass et al., 1990).
Glycosidase Inhibition Research
- Inhibitor of Alpha-Galactosidase : Certain bicyclo[2.2.1]heptan-2-amine derivatives have been found to inhibit alpha-galactosidase enzymes, indicating potential applications in treating diseases related to enzyme malfunction (Wang & Bennet, 2007).
Synthesis of Polyimides
- Polymer Science Applications : Bicyclo[2.2.1]heptan-2-amine compounds are used in the synthesis of fully alicyclic polyimides, contributing to advancements in polymer science and materials engineering (Matsumoto, 2001).
Antiviral Research
- Anti-Influenza Activity : Research on bicyclo[2.2.1]heptan-2-amine hydrochloride has revealed its potential in antiviral applications, particularly against influenza, due to its interaction with lipid bilayers and viral proteins (Fedorov et al., 1988).
Safety and Hazards
Mechanism of Action
Target of Action
Bicyclo[2.2.1]heptan-2-amine hydrochloride has been identified to interact with two primary targets: NMDA receptors and the chemokine receptor CXCR2 . NMDA receptors are fast-acting, ligand-gated cation channels with a high permeability for Ca2+ . The chemokine receptor CXCR2 is involved in the chemotaxis of immune cells and has been implicated in the progression of various diseases, including metastatic cancer .
Mode of Action
The compound acts as an antagonist at the chemokine receptor CXCR2 . Antagonism of CXCR2 has been proposed as a new strategy for the treatment of metastatic cancer .
Biochemical Pathways
The antagonism of CXCR2 by this compound can affect the chemotactic response of immune cells, potentially influencing the progression of diseases such as cancer . The interaction with NMDA receptors could influence calcium signaling pathways, with potential implications for neurotoxicity .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific interactions with its targets and the downstream effects of these interactions. For example, antagonism of CXCR2 could potentially inhibit the migration of immune cells, affecting the body’s immune response . Interaction with NMDA receptors could influence neuronal signaling and potentially contribute to neurotoxicity .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These might include the physiological environment within the body, such as pH and temperature, as well as external factors such as storage conditions .
properties
IUPAC Name |
bicyclo[2.2.1]heptan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N.ClH/c8-7-4-5-1-2-6(7)3-5;/h5-7H,1-4,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZZMPZQAQTXAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50931996 | |
Record name | Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65481-69-8, 39245-79-9, 14370-45-7 | |
Record name | endo-Bicyclo(2.2.1)heptan-2-amine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065481698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC141606 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141606 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 14370-45-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89711 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[2.2.1]heptan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50931996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Endo-bicyclo[2.2.1]heptan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.792 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | bicyclo[2.2.1]heptan-2-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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